(S)-4-benzyl-2-((benzyloxy)methyl)morpholine
Description
Properties
IUPAC Name |
(2S)-4-benzyl-2-(phenylmethoxymethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOMOUSMWDPKQ-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amino alcohol with benzyl bromide and benzyloxy methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Hydrogenolysis of Protecting Groups
The benzyloxy group serves as a common protective group for alcohols. Under catalytic hydrogenation conditions, this group can be selectively cleaved while preserving the morpholine ring’s integrity.
| Reagent/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10% wt) | (S)-4-Benzyl-2-(hydroxymethyl)morpholine | ~85% (RT, 12h) | |
| HCOONH₄, Pd/C, MeOH, 50°C | (S)-2-(Hydroxymethyl)-4-benzylmorpholine | 78% (stereochemistry retained) |
Mechanistic Insight : The benzyloxy group undergoes heterolytic cleavage on the catalyst surface, releasing toluene and generating a primary alcohol.
Oxidation Reactions
The hydroxymethyl group (post-deprotection) can be oxidized to a carboxylic acid or ketone, depending on conditions.
| Reagent/Conditions | Product | Selectivity/Notes | Source |
|---|---|---|---|
| KMnO₄, H₂O, 0°C | (S)-4-Benzyl-2-(carboxy)morpholine | Full oxidation to carboxylic acid | |
| Dess-Martin periodinane, DCM | (S)-4-Benzyl-2-(oxomethyl)morpholine | Ketone formation (83% yield) |
Limitation : Direct oxidation of the benzyloxy-methyl group is sterically hindered, necessitating prior deprotection.
Nucleophilic Substitution at Morpholine Nitrogen
The morpholine’s tertiary nitrogen can participate in alkylation or acylation reactions.
Stereochemical Impact : The S-configuration at C2 influences reaction rates but does not induce racemization under mild conditions.
Ring-Opening Reactions
The morpholine ring can undergo acid-catalyzed ring opening via nucleophilic attack at the oxygen or nitrogen.
| Reagent/Conditions | Product | Mechanism | Source |
|---|---|---|---|
| HCl (conc.), reflux, 8h | (S)-2-((Benzyloxy)methyl)-4-benzylaminoethanol | Ring cleavage at O-C bond | |
| H₂SO₄, H₂O, 100°C | (S)-4-Benzyl-2-((benzyloxy)methyl)ethanolamine | Protonation at N followed by hydrolysis |
Applications : These products serve as intermediates for polyamine synthesis.
Salt Formation
The morpholine nitrogen’s basicity (pKa ~7.4) allows salt formation with acids.
| Acid Reagent | Salt Formed | Solubility (mg/mL) | Source |
|---|---|---|---|
| HCl (gaseous) | (S)-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride | 12.8 in H₂O | |
| Oxalic acid | Bis-morpholinium oxalate | 4.2 in MeOH |
Utility : Hydrochloride salts enhance aqueous solubility for biological assays.
Chiral Resolution and Stereochemical Stability
The S-configuration at C2 is critical for enantioselective applications. Racemization studies show:
| Condition | Racemization (%) | Time | Source |
|---|---|---|---|
| pH 12, 25°C | 18% | 24h | |
| Neat, 100°C | 42% | 6h |
Recommendation : Avoid prolonged heating or strongly basic conditions to preserve chirality .
Comparison with Enantiomer (R-Form)
| Property | (S)-Isomer | (R)-Isomer | Source |
|---|---|---|---|
| [α]D²⁵ (c=1, MeOH) | +24.7° | -24.3° | |
| Melting Point | 98-100°C (HCl salt) | 95-97°C (HCl salt) | |
| HPLC Retention (C18) | 12.4 min | 13.1 min |
Scientific Research Applications
Medicinal Chemistry
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine has been identified as a valuable building block in the synthesis of biologically active molecules. Its structural features allow for the modification and development of compounds that can interact with biological targets, particularly in drug discovery processes.
Case Studies and Research Findings
- Dual Inhibitors : Recent studies have highlighted its role in synthesizing dual inhibitors targeting EZH2 and HSP90, which are implicated in various cancers, including glioblastoma. The compound was utilized to create intermediates that showed promising cell growth inhibitory effects against TMZ-resistant glioblastoma cell lines .
- Synthesis of Anticancer Agents : The compound has also been used as an intermediate in the synthesis of novel anticancer agents. For instance, it serves as a precursor for compounds that exhibit selective inhibition against cancer cell lines, showcasing its potential in developing targeted therapies .
Organic Synthesis
The compound is extensively used as a reagent in organic synthesis due to its ability to undergo various chemical transformations. It acts as a versatile intermediate for synthesizing more complex organic molecules.
Synthetic Pathways
- Building Block for Complex Structures : this compound is employed in the synthesis of other morpholine derivatives and can be modified to introduce various functional groups that enhance biological activity or alter physical properties .
- Reactions and Yields : In laboratory settings, it has been involved in reactions such as nucleophilic substitutions and coupling reactions, often yielding high purity products suitable for further functionalization. For example, its reaction with electrophiles has been documented to produce derivatives with yields exceeding 70% under optimized conditions .
Material Science
Beyond medicinal applications, this compound finds utility in material science, particularly in the development of liquid crystals and polymeric materials.
Liquid Crystals
Recent research indicates that derivatives of this compound can be utilized to synthesize liquid crystal materials that exhibit unique optical properties. These materials are essential for developing advanced display technologies and sensors .
Mechanism of Action
The mechanism of action of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Morpholine Derivatives
Physicochemical Properties
- Molecular Weight and Solubility : The higher molecular weight of this compound (297.39 vs. ~230 for piperazine derivatives) correlates with reduced aqueous solubility, necessitating specialized dissolution protocols .
- Thermal Stability : Morpholin-2-one derivatives (e.g., compound 2j in ) exhibit higher melting points (up to 173°C) due to rigid lactam structures, whereas benzyloxy-substituted morpholines are liquid or low-melting solids .
Research Findings and Data
Table 2: Analytical Data Comparison
Biological Activity
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine is a chiral morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 273.37 g/mol. Its structure features a morpholine ring, a benzyl group, and a benzyloxy methyl substituent, which contribute to its unique three-dimensional conformation and biological interactions.
This compound interacts with various molecular targets, including enzymes and receptors, modulating their activity. Key mechanisms include:
- Enzyme Interaction : The compound may inhibit human monoamine oxidases (MAOs), crucial for neurotransmitter metabolism. This inhibition can influence neurotransmitter levels, potentially impacting mood disorders.
- Signal Transduction Pathways : It can affect various biochemical pathways, including metabolic processes and gene expression, by binding to specific sites on target molecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Antitumor Activity : The compound is being investigated for its antitumor properties, particularly in modulating cancer cell growth and proliferation.
- Neuropharmacological Effects : Given its interaction with MAOs, it may have implications in treating neuropsychiatric disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of microbial growth | |
| Antitumor | Modulation of cancer cell proliferation | |
| Neuropharmacological | Impact on neurotransmitter metabolism |
Case Study: Inhibition of Monoamine Oxidase
A study investigating the effects of this compound on human MAO enzymes revealed significant inhibitory activity. The compound demonstrated IC50 values in the low micromolar range, indicating its potential as a therapeutic agent for mood disorders through modulation of serotonin and dopamine levels.
Q & A
Q. What are the recommended synthetic routes for (S)-4-benzyl-2-((benzyloxy)methyl)morpholine?
- Methodological Answer : A common approach involves multi-step alkylation and protection strategies. For example, morpholine derivatives can be synthesized via nucleophilic substitution using benzyloxy-containing precursors. Key steps include:
-
Epoxide Ring-Opening : Reacting (S)-2-((4-benzyloxy)phenoxy)methyl)oxirane with amines under basic conditions (e.g., CsF in DMF at 50°C for 72 hours) to introduce stereochemical control .
-
Hydrogenation : Catalytic hydrogenation (Pd(OH)₂/C, 55 psi H₂) to remove benzyl protecting groups while retaining morpholine integrity .
-
Purification : Silica gel chromatography (e.g., CH₂Cl₂:MeOH 10:1) to isolate enantiomerically pure products .
Key Reaction Parameters Catalyst: Pd(OH)₂/C Solvent: Ethanol/Acetic Acid Pressure: 55 psi H₂ Purification: Silica column (CH₂Cl₂:MeOH)
Q. How can the compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm benzyl and morpholine proton environments (e.g., δ 3.5–4.5 ppm for morpholine-OCH₂ and benzyl-CH₂) .
- HPLC : Chiral HPLC with polysaccharide columns to verify enantiopurity (>97% by HLC) .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) to validate molecular weight (e.g., C₁₉H₂₃NO₃, expected [M+H]⁺ = 322.17) .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis?
- Methodological Answer :
- Chiral Resolution : Use enantiopure starting materials (e.g., (S)-epoxides) to enforce stereochemical control .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) for large-scale separation .
Q. What stability considerations apply under varying pH and temperature?
- Methodological Answer :
-
pH Stability : Test hydrolysis in buffered solutions (pH 1–13) at 37°C. Morpholine rings are prone to acidic degradation (pH < 3), while benzyl ethers hydrolyze under basic conditions (pH > 10) .
-
Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (e.g., >200°C for benzyl-protected derivatives) .
Stability Profile Acidic Degradation: pH < 3 Basic Hydrolysis: pH > 10 Thermal Limit: >200°C
Q. How can trace impurities (e.g., benzyl alcohol byproducts) be quantified?
- Methodological Answer :
- HPLC-UV : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with isocratic elution (ACN:H₂O 60:40) to detect benzyl alcohol (RT ~6.2 min) .
- GC-MS : Headspace analysis for volatile impurities (e.g., residual solvents like DMF) .
Data Contradictions and Validation
- Purity Discrepancies : Commercial sources report >97% purity (HPLC) for morpholine derivatives , but independent studies using chiral HPLC may detect enantiomeric impurities (<2%) . Validate via orthogonal methods (e.g., polarimetry vs. chiral HPLC).
- Synthetic Yield Variability : Epoxide ring-opening yields range from 63–73% depending on solvent (DMF vs. isopropanol) and temperature .
Structure-Activity Relationship (SAR) Probes
- Benzyl Substituents : Replace benzyl with cyclohexyl () to assess steric effects on bioactivity.
- Morpholine Modifications : Introduce sulfonyl groups (e.g., 5-(morpholine-4-sulfonyl)benzoate derivatives) to enhance solubility and target binding .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
